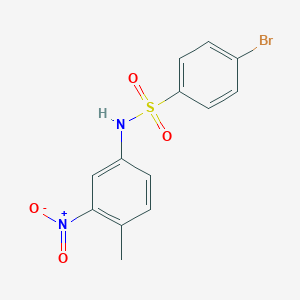

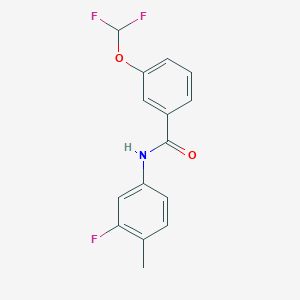

N-(3,4-二氯苄基)-2-硝基苯磺酰胺

货号 B457309

CAS 编号:

112733-64-9

分子量: 361.2g/mol

InChI 键: KNDSECWRJDKHLW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and benzenesulfonamide precursors. The dichlorobenzyl group could potentially be introduced via a nucleophilic aromatic substitution reaction, and the nitro group could be added using a nitration reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzyl and benzenesulfonamide groups), polar bonds (from the nitro and sulfonamide groups), and halogen atoms (the two chlorines). The exact 3D structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide” could participate in a variety of chemical reactions. The nitro group could be reduced to an amine, the sulfonamide could undergo hydrolysis, and the dichlorobenzyl group could participate in further substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of aromatic rings and polar functional groups. It would likely be soluble in polar solvents due to the presence of the nitro and sulfonamide groups .科学研究应用

合成和化学转化:

- 2-和4-硝基苯磺酰胺,包括 N-(3,4-二氯苄基)-2-硝基苯磺酰胺之类的衍生物,用于伯胺的平滑烷基化,生成 N-烷基磺酰胺。然后脱保护以生成仲胺 (Fukuyama, Cheung, & Jow, 1995)。

- N-苄基-2-硝基苯磺酰胺的碱介导的分子内芳基化导致二苯甲胺,这是合成含氮杂环的关键中间体 (Kisseljova, Smyslová, & Krchňák, 2014)。

- N,N-二氯-2-硝基苯磺酰胺充当 α,β-不饱和酮二胺化的亲电氮源 (Pei, Wei, Chen, Headley, & Li, 2003)。

生物应用:

- N-(3,4-二氯苄基)-2-硝基苯磺酰胺的某些衍生物已探索其对细菌生物膜的抑制作用和细胞毒性。特定的衍生物对大肠杆菌和枯草芽孢杆菌等细菌菌株的生物膜表现出合适的抑制作用 (Abbasi 等人,2020)。

分析化学:

- 硝基苯磺酰胺,包括 N-(3,4-二氯苄基)-2-硝基苯磺酰胺等变体,用于分析方法的开发。例如,N-溴-对硝基苯磺酰胺钠已经合成并用作各种分析中的氧化滴定剂 (Gowda 等人,1983)。

药理潜力:

- 研究探索了硝基苯磺酰胺在开发新型缺氧细胞选择性细胞毒剂中的潜力,表明它们在靶向癌症治疗中的潜力 (Saari 等人,1991)。

材料科学:

- 该化合物已对其在不同相中的构象性质进行了研究,这对于理解其在材料科学和分子设计中的应用至关重要 (Giricheva 等人,2011)。

属性

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O4S/c14-10-6-5-9(7-11(10)15)8-16-22(20,21)13-4-2-1-3-12(13)17(18)19/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDSECWRJDKHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide | |

Synthesis routes and methods

Procedure details

To a solution of 3,4-dichlorobenzylamine (3.97 g) and triethylamine (3.5 ml) in chloroform (80 ml) was added a solution of 2-nitrobenzenesulfonyl chloride (5 g) in chloroform (20 ml) at 0° C. with stirring and the mixture was stirred for 30 minutes at the same temperature. The reaction mixture was washed successively with diluted hydrochloric acid and water, and then dried. Evaporation of the solvent gave N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide (6.87 g).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B457229.png)

![1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B457230.png)

![Isopropyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457232.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B457233.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenoxy)propan-1-one](/img/structure/B457234.png)

![N-(4-chloro-2-fluorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B457237.png)

![Isopropyl 4-(4-sec-butylphenyl)-2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B457240.png)

![3-chloro-N-{4-[(3-chlorobenzoyl)amino]butyl}benzamide](/img/structure/B457244.png)

![2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B457247.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B457248.png)